5,6-Ep-15S-HETE

Catalog No.
S638937
CAS No.
M.F
C20H30O4
M. Wt
334.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Ep-15S-HETE

Product Name

5,6-Ep-15S-HETE

IUPAC Name

4-[(2S,3S)-3-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]oxiran-2-yl]butanoic acid

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18-19(24-18)15-11-16-20(22)23/h4-7,9-10,13-14,17-19,21H,2-3,8,11-12,15-16H2,1H3,(H,22,23)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1

InChI Key

YNHSGCYEQVDEOY-UZDWIPAXSA-N

SMILES

CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O)O

Description

The exact mass of the compound 5,6-Ep-15S-HETE is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatetraenoic acids [FA0306]. However, this does not mean our product can be used or applied in the same or a similar way.

5,6-Ep-15S-Hydroxyeicosatetraenoic Acid, commonly referred to as 5,6-Ep-15S-HETE, is an oxylipin derived from arachidonic acid. It is characterized by the presence of an epoxy group at the 5 and 6 positions and a hydroxyl group at the 15 position of the eicosatetraenoic acid backbone. Its chemical formula is C20H30O4\text{C}_{20}\text{H}_{30}\text{O}_{4} . This compound plays a significant role in various biological processes, particularly in inflammation and cellular signaling.

5,6-Ep-15S-HETE can be synthesized through enzymatic reactions involving lipoxygenases, which catalyze the incorporation of oxygen into arachidonic acid. The primary pathway involves the action of 15-lipoxygenase, which converts arachidonic acid into 15-hydroperoxyicosatetraenoic acid (15S-HpETE), subsequently leading to the formation of 5,6-Ep-15S-HETE through further enzymatic modifications .

Additionally, it can undergo autoxidation, a non-enzymatic reaction that occurs under oxidative stress conditions, resulting in various hydroperoxy and hydroxyeicosanoids .

5,6-Ep-15S-HETE exhibits several biological activities. It has been implicated in modulating inflammatory responses and influencing cell signaling pathways. This compound can activate specific receptors involved in inflammation and pain pathways, contributing to its role as a mediator in these processes . Furthermore, it has been shown to impact smooth muscle contraction and may influence vascular tone .

The synthesis of 5,6-Ep-15S-HETE can be achieved through both enzymatic and chemical methods:

  • Enzymatic Synthesis:
    • Utilizes lipoxygenase enzymes to convert arachidonic acid into its hydroperoxy derivatives, which are then further processed to yield 5,6-Ep-15S-HETE.
    • Requires specific conditions such as pH optimization and temperature control to maximize yield.
  • Chemical Synthesis:
    • Involves multi-step organic synthesis techniques that can include oxidation and epoxidation reactions.
    • Chemical reagents such as peracids may be employed to introduce the epoxy group .

5,6-Ep-15S-HETE has potential applications in:

  • Pharmaceutical Research: Investigated for its role in inflammatory diseases and disorders related to pain signaling.
  • Biochemical Studies: Used as a standard or reference compound in studies examining eicosanoid metabolism and function.
  • Therapeutic Development: Potentially useful in developing new anti-inflammatory drugs or treatments for conditions influenced by eicosanoids.

Research indicates that 5,6-Ep-15S-HETE interacts with various biological receptors involved in inflammatory responses. For instance:

  • It has been shown to bind to specific G-protein coupled receptors that mediate pain and inflammation.
  • Interaction studies have highlighted its ability to modulate intracellular signaling pathways related to cell proliferation and apoptosis .

5,6-Ep-15S-HETE shares structural similarities with several other hydroxyeicosatetraenoic acids (HETEs) and oxo-eicosanoids. Notable similar compounds include:

Compound NameStructure CharacteristicsUnique Features
15-Hydroxyeicosatetraenoic AcidHydroxyl group at position 15; no epoxy groupsInvolved primarily in anti-inflammatory responses
5-Hydroxyeicosatetraenoic AcidHydroxyl group at position 5; no epoxy groupsKnown for inducing bronchoconstriction
12-Hydroxyeicosatetraenoic AcidHydroxyl group at position 12; no epoxy groupsPlays a role in platelet aggregation
5-Oxo-eicosatetraenoic AcidContains a ketone group at position 5; no hydroxyl groupInvolved in various signaling pathways

Uniqueness of 5,6-Ep-15S-HETE:

  • The presence of both an epoxy group and a hydroxyl group distinguishes it from other HETEs, potentially conferring unique biological activities related to inflammation modulation and cellular signaling.

XLogP3

4.1

Wikipedia

5,6-Ep-15S-HETE

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatetraenoic acids [FA0306]

Dates

Modify: 2024-02-18

Explore Compound Types